L-Lysylglycyl-L-tryptophyl-L-lysine is a complex peptide comprised of the amino acids L-lysine, glycine, and L-tryptophan. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. The structure and characteristics of this compound contribute to its potential applications in various scientific fields, particularly in biochemistry and pharmacology.
The primary source of L-lysine is microbial fermentation, particularly using strains such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance lysine production through optimized fermentation processes, making them a significant source for amino acid production in industrial settings .
L-Lysylglycyl-L-tryptophyl-L-lysine is classified as a bioactive peptide due to its potential health benefits and biological activities. It can be further categorized based on its amino acid composition and sequence, which influences its functionality in biological systems.
The synthesis of L-lysylglycyl-L-tryptophyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. SPPS allows for the sequential addition of amino acids to a growing chain attached to a solid support, facilitating the formation of specific peptide sequences.
L-Lysylglycyl-L-tryptophyl-L-lysine has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The molecular formula can be represented as .
L-Lysylglycyl-L-tryptophyl-L-lysine can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and modifications through acylation or phosphorylation.
The mechanism by which L-lysylglycyl-L-tryptophyl-L-lysine exerts its effects is primarily linked to its interaction with biological receptors or enzymes. Peptides often modulate physiological processes by binding to specific receptors, influencing signaling pathways.
Research indicates that peptides similar to L-lysylglycyl-L-tryptophyl-L-lysine may exhibit neuroprotective effects or influence metabolic pathways due to their structural similarity to endogenous signaling molecules .
L-Lysylglycyl-L-tryptophyl-L-lysine has several scientific uses:
Peptide bond formation in KGWK occurs through sequential amide linkages between:
Two distinct enzymatic systems drive these reactions:
Table 1: Enzymatic Systems for KGWK Peptide Bond Formation
Feature | Ribosomal Synthesis | Non-Ribosomal Synthesis (NRPS) |
---|---|---|
Template Dependence | mRNA-dependent | Template-independent |
Energy Source | ATP/GTP | ATP |
Key Enzymes | Aminoacyl-tRNA synthetases (e.g., LysRS classes) | Multi-enzyme complexes (C, A, T domains) |
Stereospecificity | Exclusively L-amino acids | Accommodates D-amino acids/unusual monomers |
KGWK biosynthesis likely exploits both ribosomal and non-ribosomal pathways, depending on the biological context:
Evolutionarily, the dual LysRS systems reflect deep divergence; class I dominates archaea while class II prevails in bacteria/eukaryotes, suggesting distinct optimization for KGWK-like peptides in different domains of life [5].
Corynebacterium glutamicum and Escherichia coli serve as primary chassis for KGWK precursor overproduction:
Tripeptide Assembly Strategies:
Table 2: Metabolic Engineering Targets for KGWK Precursor Production
Precursor | Host | Engineering Strategy | Maximum Titer | Key Genetic Modifications |
---|---|---|---|---|
L-Lysine | C. glutamicum | NADPH auto-regulation + ATP enhancement | 223.4 ± 6.5 g/L | lysCᶠᵇ, NADPH-sensing promoters, ATPase overexpression |
L-Tryptophan | C. glutamicum | Shikimate pathway debottlenecking + export | 50.5 g/L | aroGᴰ¹⁴⁶N, trpEˢ⁴⁰F, yddGᴾ.ᵃᶜᶦᵈᶦˢᵒˡᶦ |
5-Aminovalerate | C. glutamicum | Lysine conversion pathway + export engineering | 28 g/L | Heterologous davAB, ΔlysE, ΔgabT [6] |
KGWK biosynthesis intersects two tightly regulated pathways:
Table 3: Metabolic Nodes Regulating KGWK Precursor Pathways
Metabolic Node | Pathways Affected | Regulatory Mechanism | Engineering Solution |
---|---|---|---|
Dihydrodipicolinate synthase | Lysine biosynthesis | Allosteric inhibition by lysine | dapA overexpression + lysCᶠᵇ mutations |
DAHP synthase | Aromatic amino acid pathway | Feedback inhibition by Phe/Tyr | aroGᴰ¹⁴⁶N mutation |
Phosphoenolpyruvate (PEP) | Lysine vs. tryptophan synthesis | Competition between pyruvate kinase/shikimate | Δpyk + ppsA overexpression |
NADPH pool | Lysine/tryptophan reduction steps | Limited regeneration capacity | NADPH-sensing promoter libraries [2] |
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